REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[C:3]([C:10]([OH:12])=O)=[CH:2]1.C1C=NC2N(O)N=NC=2C=1.Cl.[CH3:24][NH:25][O:26][CH3:27].C(Cl)CCl.CCN(C(C)C)C(C)C.[Cl-].[NH4+]>O1CCOCC1>[CH3:27][O:26][N:25]([CH3:24])[C:10]([C:3]1[C:4]2[C:9](=[N:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1)=[O:12] |f:2.3,6.7|
|
Name
|
|
Quantity
|
324 mg
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CN=C12)C(=O)O
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(N=C1)N(N=N2)O
|
Name
|
N,O-Dimethylhydroxylamine hydrochloride
|
Quantity
|
214 mg
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
422 mg
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
853 mg
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was then stirred at rt for an additional 18 hrs
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown oil
|
Type
|
CUSTOM
|
Details
|
This oil was purified via column chromatography (SiO2, EtOAc)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1=CNC2=NC=CC=C21)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |